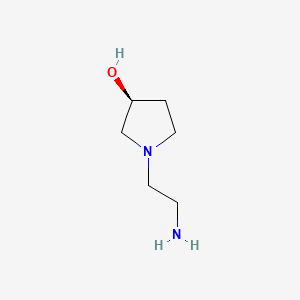
(5-Chlorothiophen-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chlorothiophen-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H7Cl2NS . It is also known by other names, including C-(5-Chloro 2thienyl)-methylamin, Hydrochloride and HT757 . This compound is commonly used in industrial and scientific research.
Molecular Structure Analysis
Physical And Chemical Properties Analysis
- Safety Information : The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper precautions should be taken when handling it .
科学的研究の応用
Biased Agonists in Antidepressant Development
A study by Sniecikowska et al. (2019) explores derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as biased agonists of serotonin 5-HT1A receptors. These compounds, including a series with aryloxyethyl derivatives, show potential as antidepressant drug candidates due to their robust antidepressant-like activity. (Sniecikowska et al., 2019)
Synthesis and Characterization of Novel Compounds
Shimoga et al. (2018) discuss the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. This compound was synthesized via polyphosphoric acid condensation and characterized using various spectroscopic techniques, contributing to the field of chemical synthesis and analysis. (Shimoga et al., 2018)
Apoptosis Inducers and Anticancer Agents
Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer. This compound shows activity against breast and colorectal cancer cell lines and has been identified as a potential anticancer agent. (Zhang et al., 2005)
Antiosteoclast and Osteoblast Activity
Reddy et al. (2012) synthesized a family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates. These compounds, including derivatives of piperidin-2-yl-methanamine, exhibited moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone-related diseases. (Reddy et al., 2012)
Cellular Imaging and Photocytotoxicity
Basu et al. (2014) report on Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and similar compounds, which displayed photocytotoxic properties in red light. These complexes were effective in generating reactive oxygen species and showed potential for cellular imaging and cancer treatment. (Basu et al., 2014)
Safety And Hazards
特性
IUPAC Name |
(5-chlorothiophen-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS.ClH/c6-5-2-1-4(3-7)8-5;/h1-2H,3,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGIOUOPZWLIGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655364 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)methanamine hydrochloride | |
CAS RN |
548772-41-4 |
Source


|
| Record name | 1-(5-Chlorothiophen-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-chlorothiophen-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3H-Imidazo[4,5-b]pyridin-5-yl)methanol](/img/structure/B591670.png)











